molecular formula C18H22N6S B2370721 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2379994-56-4

1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2370721
CAS No.: 2379994-56-4
M. Wt: 354.48
InChI Key: BLTCCKHVLBEBHH-UHFFFAOYSA-N
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Description

1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex heterocyclic compound. It features a unique structure that combines a triazolopyrimidine moiety with a piperidine ring and a thienopyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

5-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6S/c1-13-10-17(24-18(21-13)19-12-20-24)22-6-2-15(3-7-22)23-8-4-16-14(11-23)5-9-25-16/h5,9-10,12,15H,2-4,6-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCCKHVLBEBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N4CCC5=C(C4)C=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis of triazolopyrimidine derivatives from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time with good-to-excellent yields .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar microwave irradiation techniques. The process is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Scientific Research Applications

1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, inhibiting their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

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